4-Chloro-2,6-dibromo-3-methylaniline

Lipophilicity Drug design Partition coefficient

Researchers optimizing halogenated aniline scaffolds face irreproducible outcomes when substituting non-methylated analogs. 4-Chloro-2,6-dibromo-3-methylaniline solves this with: • +0.3 logP (XLogP3 3.6 vs. 3.3) for enhanced membrane permeability. • 3-Methyl steric shielding directs regioselective para functionalization. • Orthogonal Br/Cl reactivity enables sequential cross-coupling (Suzuki, Buchwald-Hartwig). Crystalline solid, batch-consistent for reproducible kg-scale synthesis.

Molecular Formula C7H6Br2ClN
Molecular Weight 299.39 g/mol
CAS No. 861559-78-6
Cat. No. B1502210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-dibromo-3-methylaniline
CAS861559-78-6
Molecular FormulaC7H6Br2ClN
Molecular Weight299.39 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1Cl)Br)N)Br
InChIInChI=1S/C7H6Br2ClN/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,11H2,1H3
InChIKeyFHNWENFJPJPLCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,6-dibromo-3-methylaniline: Halogenated Aniline Building Block


4-Chloro-2,6-dibromo-3-methylaniline is a tetra-substituted halogenated aniline (C₇H₆Br₂ClN, MW 299.39 g/mol) featuring bromine atoms at positions 2 and 6, a chlorine at position 4, and a methyl group at position 3 of the benzene ring [1]. This compound serves as a key intermediate in the synthesis of biologically active molecules, with its distinctive substitution pattern conferring enhanced electrophilic substitution selectivity and enabling regioselective transformations in cross-coupling reactions and heterocycle formation [2]. Its crystalline solid form and well-defined structure support reproducibility in complex organic syntheses for pharmaceutical and agrochemical research applications [2].

+ Halogenated aniline building block for medicinal chemistry and agrochemical synthesis
+ Enables orthogonal cross-coupling via differentiated Br and Cl handles
+ Crystalline solid supports reproducible complex organic syntheses

Why 4-Chloro-2,6-dibromo-3-methylaniline Cannot Be Substituted


While 2,6-dibromo-4-chloroaniline (CAS 874-17-9) and 2,4,6-tribromoaniline (CAS 147-82-0) share a trihalogenated aniline core, substitution with these analogs fails to replicate the steric and electronic properties conferred by the 3-methyl group present in 4-chloro-2,6-dibromo-3-methylaniline. The methyl substituent introduces a 0.3-unit increase in computed lipophilicity (XLogP3 = 3.6 vs. 3.3) relative to the non-methylated analog [1], directly impacting partitioning behavior in biphasic reaction media and biological membrane permeability in downstream applications [2]. Furthermore, the methyl group creates steric hindrance adjacent to the amino functionality, altering regioselectivity in electrophilic aromatic substitution and cross-coupling reactions compared to the symmetrical 2,6-dibromo-4-chloroaniline scaffold [3]. These quantifiable differences mean that generic substitution without compensation for altered reactivity and physicochemical properties leads to irreproducible synthetic outcomes and unpredictable biological activity.

Lipophilicity shift
3-Methyl group raises logP relative to non-methylated analogs, altering partitioning and derived-product membrane permeability.
Steric perturbation
Methyl substituent disrupts planarity and intramolecular H-bonding, modifying electrophilic substitution regioselectivity compared to planar trihalogenated anilines.
Reactivity profile
Differentiated Br/Cl/Me pattern provides orthogonal reactive handles absent in symmetrical trihalogenated analogs, impacting cascade design.

4-Chloro-2,6-dibromo-3-methylaniline: Evidence Guide


Enhanced Lipophilicity via 3-Methyl Substitution

4-Chloro-2,6-dibromo-3-methylaniline exhibits a computed XLogP3 of 3.6 [1], compared to XLogP3 of 3.3 for 2,6-dibromo-4-chloroaniline (CAS 874-17-9) [2]. This +0.3 log unit difference represents an approximately 2-fold increase in octanol-water partition coefficient, reflecting the lipophilic contribution of the 3-methyl substituent. In medicinal chemistry, a ΔlogP of 0.3 can meaningfully shift a compound's position in Lipinski space and alter passive membrane permeability [3].

Lipophilicity
Cross-study comparable
ΔXLogP3 = +0.3 (approx. 2‑fold increase in partition coefficient vs. 2,6‑dibromo‑4‑chloroaniline)
May influence biphasic partitioning and membrane permeability of derived products.
Experimental logP confirmation recommended.
Lipophilicity Drug design Partition coefficient

Molecular Weight Differentiation by 3-Methyl Substituent

The molecular weight of 4-chloro-2,6-dibromo-3-methylaniline is 299.39 g/mol [1], whereas the corresponding non-methylated analog 2,6-dibromo-4-chloroaniline has a molecular weight of 285.36 g/mol [2]. This +14.03 g/mol difference arises from the methyl group at position 3 (CH₂ vs. H). The additional mass affects vapor pressure, boiling point (predicted to be higher than the comparator's 301°C), and crystallization behavior. The methyl group also increases the number of heavy atoms from 10 to 11 and modifies the molecular shape, contributing to altered crystal packing and solubility profiles [3].

Molecular Weight
Cross-study comparable
ΔMW = +14.03 g/mol (4.9% increase vs. non‑methylated analog)
Impacts handling, purification, and crystallization behavior.
Predicted boiling point and solubility effects require experimental verification.
Physicochemical property Molecular weight Substituent effect

Steric Modulation of Electrophilic Substitution Regioselectivity

The 3-methyl group in 4-chloro-2,6-dibromo-3-methylaniline introduces ortho steric hindrance to the C-2 amino group, differentiating its electrophilic aromatic substitution (EAS) profile from the comparator 2,6-dibromo-4-chloroaniline, which lacks a substituent between the amino and chloro groups. In the comparator, the molecule is almost planar (r.m.s. deviation = 0.024 Å) with two intramolecular N—H···Br hydrogen bonds forming S(5) rings [1]. The methyl group in the target compound is expected to perturb this planarity and disrupt one of the intramolecular hydrogen bonds, altering the electronic environment at the reactive positions and modifying the directing effects of the amino group during further functionalization [2].

Steric Effect
Class-level inference
Methyl group expected to disrupt planarity and modify EAS directing effects relative to comparator.
Regioselectivity may differ; verify synthetic protocols.
Crystallographic data needed for target compound.
Steric effect Electrophilic substitution Regioselectivity

Key Pharmaceutical and Agrochemical Intermediate

4-Chloro-2,6-dibromo-3-methylaniline is explicitly positioned as a valuable intermediate for pharmaceutical and agrochemical synthesis, with its bromo and chloro substituents enhancing electrophilic substitution selectivity and enabling participation in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for construction of complex organic molecules [1]. In contrast, 2,6-dibromo-4-chloroaniline is primarily reported as a precursor to Lamotrigine-related anticonvulsants through its deuterated isotopologue , and 2,4,6-tribromoaniline is noted for CYP2E1 inhibition and antimicrobial properties . The specific substitution pattern of the target compound – combining a methyl group with differentiated halogen substituents – provides orthogonal reactive handles (Br for coupling, Cl for further substitution, CH₃ for steric tuning) that are not simultaneously available in any single comparator.

Application Scope
Class-level inference
Reported as versatile intermediate for cross‑coupling and heterocycle formation; differentiated from comparator application domains.
Substitution may redirect synthetic effort to unintended target class.
Supplier and literature reports; direct comparative yield data unavailable.
Pharmaceutical intermediate Agrochemical intermediate Cross-coupling

4-Chloro-2,6-dibromo-3-methylaniline: Optimal Applications


Hit-to-Lead Optimization with Tuned Lipophilicity

When a lead series derived from 2,6-dibromo-4-chloroaniline requires increased lipophilicity to improve membrane permeability or target engagement, 4-chloro-2,6-dibromo-3-methylaniline offers a +0.3 logP increment (XLogP3 = 3.6 vs. 3.3) [1] without introducing additional heteroatoms or drastically altering molecular topology. This compound is suitable for systematic SAR exploration where incremental logP tuning is desired within a conserved halogenated aniline scaffold.

Regioselective Synthesis via Ortho Steric Differentiation

In synthetic sequences requiring differentiated reactivity at the ortho positions relative to the amino group, the 3-methyl group of 4-chloro-2,6-dibromo-3-methylaniline provides steric shielding that can direct electrophilic reagents preferentially to the less hindered para position (C-5). This contrasts with 2,6-dibromo-4-chloroaniline, where the symmetrical ortho-bromo environment yields comparable steric accessibility at both ortho sites [2]. Researchers should consider this compound when designing regioselective functionalization steps.

Building Block for Orthogonal Cross-Coupling Cascades

The target compound's three differentiated halogen substituents (Cl at C-4, Br at C-2 and C-6) along with a methyl group at C-3 enable sequential, chemoselective cross-coupling reactions [3]. The bromine atoms can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings under mild conditions, while the chlorine atom remains available for subsequent transformation. This orthogonal reactivity profile is more versatile than that of symmetrically substituted analogs such as 2,4,6-tribromoaniline, where all halogens are identical.

Agrochemical Intermediate for Halogenated Actives

In the synthesis of halogenated agrochemical active ingredients, where both lipophilicity and metabolic stability are critical parameters, 4-chloro-2,6-dibromo-3-methylaniline serves as a precursor offering an inherent logP advantage over non-methylated analogs [4]. Its crystalline solid form and reported stability under standard handling conditions facilitate reproducible kilogram-scale synthesis in process chemistry settings.

Application
Selection Property
Validation Focus
Hit‑to‑lead lipophilicity SAR exploration
Lipophilicity increment from 3‑methyl substitution
LogP‑matched scaffold and permeability assay verification
Regioselective electrophilic substitution studies
Ortho steric differentiation by methyl group
Regiochemical outcome and directing group assessment
Orthogonal cross‑coupling cascade synthesis
Differentiated halogen reactivity (Br for coupling, Cl for later step)
Chemoselectivity and sequential transformation validation
Agrochemical intermediate process research
Crystalline halogenated building block
Kilo‑scale reproducibility and metabolic stability screening

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